Zirconium iodide

Cluster Chemistry Inorganic Synthesis Kinetic Stability

Researchers seeking a reliable ALD precursor for ZrO₂ high-k dielectric films face re-optimization challenges when substituting ZrCl₄ or HfI₄ due to mismatched volatility and decomposition kinetics. ZrI₄ (CAS 13986-26-0) resolves this with a well-defined vapor phase: ZrI₄(g) remains the sole species up to 1300 K, ensuring consistent precursor delivery. • Sublimes at 431°C; vapor pressure 0.1 MPa at 430°C for predictable CVD/ALD dosing • Enables low-temperature ALD of high-purity ZrO₂ with H₂O₂ as co-reactant • Superior kinetic stability of iodide-based Zr₆ cluster intermediates in aqueous workup Supplied in ≥99% purity under inert atmosphere. Standard packaging from 200 mg to 25 g with global shipping.

Molecular Formula I4Zr
Molecular Weight 598.84 g/mol
CAS No. 13986-26-0
Cat. No. B085238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium iodide
CAS13986-26-0
Molecular FormulaI4Zr
Molecular Weight598.84 g/mol
Structural Identifiers
SMILES[Zr](I)(I)(I)I
InChIInChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4
InChIKeyXLMQAUWIRARSJG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Iodide Properties & Specifications


Zirconium iodide (ZrI₄, CAS 13986-26-0) is an orange-yellow crystalline inorganic compound with a molecular weight of 598.84 g/mol, a density of 4.85 g/cm³, and a melting point of 499°C [1]. It sublimes as intact tetrahedral ZrI₄ molecules at 431°C with a vapor pressure of 0.1 MPa at 430°C [2]. The compound is hygroscopic and air- and moisture-sensitive, requiring storage under inert atmosphere . ZrI₄ is the most stable and readily available iodide of zirconium, and is primarily employed as an atomic layer deposition (ALD) precursor for high-k dielectric ZrO₂ thin films, as well as in the van Arkel–de Boer refining process for producing high-purity zirconium metal . Commercial specifications typically include purity grades of ≥99% to ≥99.5% [3].

1
ALD precursor workflow

Stable single-species vapor transport up to ~1300 K supports ZrO₂ high-k dielectric deposition.

H₂O₂ co-reactant; QCM-monitored layer-by-layer growth reported
2
Moisture-sensitive handling

Hygroscopic solid; store and handle under inert atmosphere to preserve precursor integrity.

Air exposure may compromise deposition performance
3
Research-grade purity

Commercial supply at ≥99% to ≥99.5% purity supports synthesis and ALD process development.

Specification review recommended per application

Why Zirconium Iodide Cannot Be Substituted


The substitution of ZrI₄ with other zirconium halides (e.g., ZrCl₄, ZrBr₄) or with alternative metal iodide precursors (e.g., HfI₄) in deposition processes is not straightforward due to marked differences in volatility, thermal stability, and chemical reactivity. ZrI₄ sublimes at 431°C, a temperature window that differs substantially from ZrCl₄ (sublimes ~331°C) and impacts process compatibility and film nucleation kinetics [1]. Furthermore, ZrI₄ exhibits distinct cluster stability behavior: in Zr₆ZX₁₂ cluster chemistry, the iodide analog demonstrates superior kinetic stability toward decomposition compared to its chloride and bromide counterparts [2]. Thermodynamic data confirm that gaseous ZrI₄ remains the dominant vapor species up to approximately 1300 K, whereas lower iodides appear only at higher temperatures, providing a well-defined precursor behavior window that is not replicated by other halides [3]. For hafnium-based systems, DFT studies indicate that iodide precursors (HfI₄) exhibit different interface formation energetics compared to chloride and amide precursors, suggesting that ZrI₄ and HfI₄ are not interchangeable without process re-optimization [4]. These quantitative and mechanistic distinctions preclude generic substitution without revalidation of deposition parameters, film quality, and device performance.

Target ZrI₄ — sublimation ~431°C
Alternative ZrCl₄ — sublimation ~331°C
Sublimation temperature differs by ~100°C; process compatibility and film nucleation kinetics may shift.
Target Zr₆I₁₂B clusters — iodide kinetic stability
Alternative Zr₆Cl₁₂B / Zr₆Br₁₂B clusters
Iodide clusters exhibit higher kinetic stability toward aqueous decomposition; chloride/bromide analogs may degrade faster during workup.
Target ZrI₄ — ALD precursor
Alternative HfI₄ — ALD precursor
DFT studies indicate different interface formation energetics; may not transfer without process re-optimization review.

Zirconium Iodide Comparative Evidence


Cluster Kinetic Stability: Iodide vs. Halide Analogs

In highly cross-linked zirconium cluster precursors of the type KZr₆I₁₄B and Zr₆I₁₂B, the iodide-based clusters exhibit better kinetic stability with respect to decomposition in aqueous solution than their chloride and bromide analogues [1]. This stability advantage is quantified through NMR deshielding trends and cyclic voltammetry reduction potentials across the Cl → Br → I series.

Cluster kinetic stability
Head-to-head
Iodide clusters show better kinetic stability toward decomposition in deoxygenated water than chloride and bromide analogs; trend quantified by NMR deshielding and cyclic voltammetry (I > Br > Cl).
Supports aqueous workup compatibility for iodide cluster synthesis.
Cross-linked KZr₆I₁₄B and Zr₆I₁₂B precursors; solution-phase characterization.
Cluster Chemistry Inorganic Synthesis Kinetic Stability

ALD Precursor for High-Purity ZrO₂ Films

ZrI₄ has been successfully employed as an ALD precursor with H₂O₂ as the oxygen source to deposit ZrO₂ thin films, with the process producing high-purity films at low deposition temperatures [1]. The metal iodide-based ALD and CVD processes described for Ta₂O₅, ZrO₂, and HfO₂ demonstrate layer-by-layer growth confirmed by quartz crystal microbalance (QCM) monitoring, enabling precise thickness control [2].

ALD ZrO₂ film deposition
Reported
ZrI₄ + H₂O₂ ALD process produces high-purity ZrO₂ thin films at low deposition temperatures; layer-by-layer growth confirmed by QCM monitoring.
Supports ZrI₄ as a viable halogen-based ALD precursor choice.
No head-to-head data vs. alternative Zr precursors in the same study.
Atomic Layer Deposition High-k Dielectrics Thin Film Deposition

Vapor Species Distribution vs. Lower Iodides

Thermodynamic characterization via Knudsen cell mass spectrometry demonstrates that gaseous ZrI₄ is the major reaction product up to approximately 1300 K (1027°C). Above this temperature, atomic iodine becomes the dominant species, with minor amounts of lower zirconium iodides (ZrI₃, ZrI₂, ZrI) appearing only as the temperature is progressively raised [1]. This well-defined thermal behavior is consistent with observations from the iodide refining process for impure zirconium.

Vapor species distribution
Class-level
ZrI₄(g) is the major vapor species up to ~1300 K; atomic I dominates above; lower iodides (ZrI₃, ZrI₂, ZrI) appear only as minor species at higher temperatures.
Predictable single-species vapor delivery window supports uniform ALD precursor transport.
Knudsen cell mass spectrometry; enthalpies of formation reported for lower iodides.
Thermochemistry Vapor Deposition High-Temperature Chemistry

Commercial Purity and Availability

Commercially available ZrI₄ is supplied at purity levels of ≥99% to ≥99.5% from multiple vendors [1]. Pricing benchmarks (as of 2025) indicate ~$118-118 for 200 mg, ~$358-359 for 1 g, and ~$955-1020 for 5 g at 99% purity [2], establishing a reference baseline for procurement planning.

Commercial purity
Specification review
Commercially available at ≥99% to ≥99.5% purity from multiple vendors; indicative pricing benchmarks available for procurement planning.
Supports cost-effective sourcing for research and process development.
Inert-atmosphere storage recommended; verify lot-specific purity for critical applications.
Chemical Procurement Materials Sourcing Purity Specifications

Zirconium Iodide Application Scenarios


ALD of High-k ZrO₂ Dielectric Films

ZrI₄ serves as a proven ALD precursor for depositing high-purity ZrO₂ thin films at low deposition temperatures when paired with H₂O₂ as the oxygen source [1]. The well-defined vapor species distribution, with ZrI₄(g) remaining the dominant species up to approximately 1300 K, ensures predictable precursor delivery without contamination from lower iodides [2]. This thermal behavior makes ZrI₄ particularly suitable for ALD and CVD processes requiring stable, single-species vapor transport over a broad temperature window.

Air-Sensitive Zirconium Cluster Synthesis

Researchers synthesizing zirconium cluster compounds of the type Zr₆ZX₁₂ should prioritize ZrI₄-derived precursors when aqueous workup is required, as iodide-based clusters exhibit better kinetic stability toward decomposition in deoxygenated water than their chloride or bromide analogues [3]. The increasing deshielding trend (I > Br > Cl) and more positive reduction potentials for the iodide clusters provide measurable metrics for stability optimization in cluster synthesis protocols.

Van Arkel–de Boer Refining for High-Purity Zirconium

ZrI₄ is the key intermediate in the van Arkel–de Boer (iodide) refining process for producing high-purity zirconium metal . The thermochemical data showing that ZrI₄(g) is the major vapor species up to 1027°C and the consistency of these thermodynamic measurements with refining process observations validate ZrI₄ as the appropriate precursor choice for this purification route, particularly when compared to less volatile or less stable halide alternatives.

Organic Synthesis Catalysis and Reagent Applications

ZrI₄ finds application in organic synthesis as a catalyst or reagent for reactions including olefin polymerization and carbonyl compound reduction, where it can promote reaction rates and improve selectivity and yield . The specific iodide ligand environment may offer distinct reactivity profiles compared to zirconium chloride or bromide catalysts, though quantitative comparative data in organic transformations remain limited.

Application
Selection Property
Validation Focus
ALD high-k ZrO₂ dielectric films
Thermal vapor transport window
Deposition rate and film purity
Air-sensitive Zr cluster synthesis
Iodide ligand kinetic stability
Aqueous workup compatibility
Van Arkel–de Boer Zr refining
Single-species vapor composition
Metal purity after refining cycle
Organic synthesis catalysis
Iodide ligand reactivity profile
Reaction selectivity and yield review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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